N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
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Overview
Description
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and an isobutyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide typically involves the following steps:
Formation of the furan-2-carbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Coupling with tetrahydroisoquinoline: The furan-2-carbonyl chloride is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the intermediate.
Introduction of the isobutyramide group: The final step involves the reaction of the intermediate with isobutyryl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The furan ring and tetrahydroisoquinoline moiety may play a role in binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- Furan-2-carbonyl isothiocyanate derivatives
- Furan-based thiosemicarbazides and triazoles
Uniqueness
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is unique due to the combination of its furan ring, tetrahydroisoquinoline moiety, and isobutyramide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)17(21)19-15-6-5-13-7-8-20(11-14(13)10-15)18(22)16-4-3-9-23-16/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWCAIRHWMAXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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